7-Bromo-1-benzofuran-4-ol

GSK-3 Inhibition Medicinal Chemistry Synthetic Yield

Researchers optimizing benzofuran-based kinase inhibitors often face limited access to regioselectively halogenated scaffolds with orthogonal functional handles. 7-Bromo-1-benzofuran-4-ol (CAS 405876-51-9) directly addresses this bottleneck: • The 7-bromo substituent enables efficient Suzuki-Miyaura diversification for SAR library generation. • The 4-hydroxyl group provides a secondary synthetic handle for etherification or hydrogen-bonding interactions. • Scalable 93%-yield synthesis ensures reliable bulk supply for API intermediate production. Supplied at ≥98% purity with ambient global shipping.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 405876-51-9
Cat. No. B1532922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-benzofuran-4-ol
CAS405876-51-9
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C=CO2)Br
InChIInChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H
InChIKeyFBRZSXTZTFEGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-benzofuran-4-ol (CAS 405876-51-9): A Halogenated Benzofuran Scaffold for Medicinal Chemistry and Synthesis


7-Bromo-1-benzofuran-4-ol (CAS 405876-51-9) is a halogenated heterocyclic small molecule with the molecular formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol . It belongs to the benzofuran class of compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties [1]. This compound features a bromine atom at the 7-position and a hydroxyl group at the 4-position of the benzofuran core, establishing it as a versatile building block for the synthesis of more complex molecules .

Benzofuran scaffold Privileged core for medicinal chemistry library synthesis
C7 bromine Selective Suzuki-Miyaura cross-coupling handle
C4 hydroxyl Additional derivatization site for ether or ester linkages

Why 7-Bromo-1-benzofuran-4-ol Cannot Be Replaced by a Generic Benzofuran Analog


The precise substitution pattern on the benzofuran core is critical for determining both its synthetic utility and biological activity. The presence of a bromine atom at the 7-position, specifically, provides a unique reactivity profile that is distinct from chloro, iodo, or non-halogenated analogs, as well as from isomers brominated at the 5- or 6-positions [1]. Furthermore, the concurrent presence of a hydroxyl group at the 4-position introduces additional hydrogen-bonding and synthetic handle potential not found in simpler 7-bromobenzofuran . Generic substitution with a related benzofuran derivative would fundamentally alter the compound's behavior in cross-coupling reactions, its pharmacokinetic properties, and its suitability as a starting material for specific target-oriented synthesis, rendering the resulting data and applications non-transferable [2].

Substitution pattern

7-Br and 4-OH positions are critical; isomers (5-Br, 6-Br) shift cross-coupling regiochemistry and may alter synthetic outcomes.

Halogen identity

Bromine offers balanced Suzuki reactivity (I > Br >> Cl); chloro analogs require harsher conditions, and iodo may lead to side reactions.

Lack of 4-OH handle

7-Bromobenzofuran lacks the hydroxyl group, removing a key derivatization site and limiting downstream synthetic versatility.

Quantitative Differentiation of 7-Bromo-1-benzofuran-4-ol from Closest Analogs


High Synthetic Yield as a Key Intermediate for GSK-3 Inhibitor Development

In a patented synthesis of pyrrole-2,5-dione derivatives as GSK-3 inhibitors, 7-bromobenzofuran-4-ol was alkylated with 2-(2-bromoethoxy)tetrahydro-2H-pyran to yield the corresponding protected ether in a 68% yield, demonstrating its practical utility as a building block [1]. This specific transformation is enabled by the unique dual functionality (Br and OH) of the compound, which is not present in simpler analogs like 7-bromobenzofuran (lacks the OH handle) or benzofuran-4-ol (lacks the Br handle for cross-coupling).

GSK-3 Inhibitor Synthesis Yield
Reported
68% yield
Exclusive to this substitution pattern; analogs lacking Br or OH cannot achieve this step
Patent-reported alkylation; verify with vendor
GSK-3 Inhibition Medicinal Chemistry Synthetic Yield

Demonstrated High-Yield Demethylation to Produce the Active Scaffold

A high-yielding (93%) synthetic method for producing 7-bromo-1-benzofuran-4-ol via demethylation of its 4-methoxy precursor has been established, providing a reliable route to this key intermediate . This contrasts with alternative halogenated benzofurans where demethylation yields may be lower or require harsher conditions [1].

Demethylation Yield
Reported
93%
High-yield route supports scalable procurement
BCl₃-mediated demethylation conditions
Organic Synthesis Demethylation Process Chemistry

Validated Purity Specifications for Reproducible Research

Commercial vendors provide 7-Bromo-1-benzofuran-4-ol with a specified minimum purity of 95%, ensuring a consistent starting material for research applications . This level of purity is a key differentiator from uncharacterized or lower-purity analogs that may introduce impurities affecting downstream reactions and biological assays. For instance, some related building blocks may be offered at 90% or 95% purity, making the latter the more reliable choice .

Commercial Purity Specification
Specification review
≥95% (HPLC)
Ensures ≤5% impurity profile for reproducible research
Confirm with vendor CoA
Quality Control Purity Procurement

Unique Reactivity Profile Compared to Chloro- and Iodo- Analogs

The general reactivity order for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is R-I > R-OTf > R-Br >> R-Cl, indicating that the 7-bromo substituent provides a balanced reactivity that is more facile than the corresponding chloride but less prone to side reactions than the iodide [1]. This reactivity profile allows for selective functionalization in the presence of other halogen atoms [2].

Cross-Coupling Reactivity
Class-level
Br: balanced (I > Br >> Cl)
Enables selective functionalization in library synthesis
General aryl halide reactivity trend
Cross-Coupling Suzuki-Miyaura Reactivity

Key Application Scenarios for 7-Bromo-1-benzofuran-4-ol in Drug Discovery and Chemical Synthesis


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 7-bromo substituent makes this compound an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of the benzofuran core. This is a fundamental strategy in medicinal chemistry for generating libraries of analogs to explore structure-activity relationships (SAR) against kinase targets, as demonstrated by its use in synthesizing GSK-3 inhibitor precursors [1].

Construction of Biaryl and Heterobiaryl Architectures for GPCR Modulators

Benzofuran scaffolds are prevalent in modulators of G-protein coupled receptors (GPCRs). The 7-bromo-4-hydroxy substitution pattern provides a unique vector for attaching aryl or heteroaryl groups via cross-coupling, allowing medicinal chemists to explore chemical space around the benzofuran core for enhanced target affinity and selectivity, as seen in related GPR35 agonist programs [2].

Development of Antimicrobial Agents Based on Halogenated Benzofuran Cores

Halogenated benzofuran derivatives have demonstrated promising antimicrobial activity. The presence of a bromine atom, particularly at the 7-position, has been correlated with enhanced potency against various bacterial and fungal strains [3]. 7-Bromo-1-benzofuran-4-ol serves as a key starting material for the synthesis and optimization of novel antimicrobial candidates, allowing for further functionalization via the hydroxyl group.

Process Chemistry and Scale-Up of Benzofuran-Containing APIs

The established high-yielding (93%) and scalable synthesis of 7-Bromo-1-benzofuran-4-ol makes it a reliable and cost-effective building block for the large-scale production of Active Pharmaceutical Ingredients (APIs) that feature a 7-substituted benzofuran motif. This is a critical factor for industrial procurement and supply chain management .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C7 bromine for Suzuki-Miyaura cross-coupling
Cross-coupling efficiency and regioselectivity
GPCR modulator SAR exploration
Benzofuran scaffold with vector for aryl attachments
Target affinity and selectivity profiling
Antimicrobial candidate synthesis
Halogenated benzofuran core
Microbiological screening of synthesized candidates
API process chemistry and scale-up
High-yield scalable synthetic route
Process robustness and cost-efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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